1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol
Description
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a distinct organosilicon compound that holds a specific position within the broader field of siloxane chemistry. Siloxanes are a class of compounds characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-Si-). The properties of these compounds can be tailored by attaching various organic groups to the silicon atoms. This compound is a relatively short-chain siloxane, specifically a trisiloxane, meaning it contains three silicon atoms. Its structure is distinguished by methyl groups and terminal hydroxyl (-OH) groups attached to the silicon atoms, which grant it particular reactivity and functionality. This compound serves as a valuable intermediate and building block in the synthesis of more complex silicone materials.
Structure
3D Structure
Properties
IUPAC Name |
bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20O4Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQTTAROZGWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063122 | |
| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-50-1 | |
| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethyltrisiloxane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663501 | |
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| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
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| Record name | 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.837 | |
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| Record name | HEXAMETHYLTRISILOXANE-1,5-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20LI094F74 | |
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Synthetic Methodologies and Precursor Chemistry of 1,1,3,3,5,5 Hexamethyltrisiloxane 1,5 Diol
Hydrolytic Pathways for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol Synthesis
Hydrolytic methods involve the reaction of a precursor with water, leading to the substitution of reactive groups with hydroxyl (-OH) moieties. The primary challenge in these syntheses is controlling the subsequent condensation of the newly formed silanol (B1196071) groups, which can readily react with each other to form longer siloxane chains.
Hexamethylcyclotrisiloxane, often referred to as D3, is a strained cyclic siloxane that can serve as a precursor to linear siloxanes. Due to significant ring strain, D3 is more reactive towards ring-opening than its larger cyclic analogue, octamethylcyclotetrasiloxane (B44751) (D4). gelest.com In principle, the controlled hydrolysis of D3 can yield this compound.
The reaction involves the cleavage of a silicon-oxygen bond within the ring by water, which can be facilitated by acidic or basic catalysts. acs.org However, this process is challenging to control. The silanol-terminated linear trisiloxane that is formed is itself reactive and can readily participate in condensation reactions or further polymerization, making it difficult to isolate the target diol in high yields. gelest.com The process often leads to the formation of higher molecular weight polysiloxanes rather than the discrete trisiloxanediol. researchgate.net
A more direct hydrolytic route involves the use of the corresponding chlorosilane analogue, 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. The silicon-chlorine bond is highly reactive towards water, undergoing hydrolysis to form a silicon-hydroxyl (silanol) bond and hydrogen chloride. chemicalbook.com
The general reaction is as follows: Cl-(Si(CH₃)₂-O)₂-Si(CH₃)₂-Cl + 2 H₂O → HO-(Si(CH₃)₂-O)₂-Si(CH₃)₂-OH + 2 HCl
While this reaction appears straightforward, a significant practical challenge is the prevention of intermolecular self-condensation of the resulting diol. researchgate.net The acidic HCl byproduct can catalyze the condensation between two silanol groups, leading to the formation of longer polysiloxane chains or cyclic species and reducing the yield of the desired monomeric diol. google.com
To overcome the issue of self-condensation inherent in chlorosilane hydrolysis, a two-phase hydrolysis-extraction process can be employed. This technique is particularly beneficial for the preparation of silanols and silanediols that are prone to condensation. researchgate.net
In this method, the hydrolysis is performed at the interface of two immiscible solvents, typically water and a nonpolar organic solvent. The chlorosilane precursor is dissolved in the organic phase. As it reacts with water at the interface, the desired silanediol (B1258837) product is formed. Being more soluble in the organic phase than in the acidic aqueous phase, the diol is immediately extracted into the bulk organic solvent. This sequestration minimizes its contact with the acidic catalyst (HCl) and reduces its concentration at the reactive interface, thereby significantly suppressing the rate of intermolecular condensation and allowing for higher yields of the isolated diol.
Condensation-Based Synthetic Routes
Condensation routes build the target molecule by forming siloxane (Si-O-Si) bonds from smaller, functionalized precursors. These methods can offer greater control over the final structure compared to hydrolytic pathways.
This approach involves the reaction of smaller silanol-containing molecules to build the trisiloxane backbone. For instance, the controlled condensation of a precursor like dimethylsilanediol (B41321) could theoretically produce this compound. The reaction proceeds through the elimination of a water molecule from two silanol groups to form a siloxane bond.
However, controlling this condensation to selectively form the desired linear trimer is exceptionally difficult. The reaction can easily continue, leading to a mixture of linear oligomers of various lengths and cyclic byproducts, primarily the thermodynamically stable octamethylcyclotetrasiloxane (D4). Achieving a high yield of a single, short-chain linear diol requires precise control over reaction conditions, which is often not practical.
Heterofunctional condensation, which involves the reaction between two different types of reactive functional groups, provides a highly effective and controlled route to specific siloxane structures. One of the most successful methods for synthesizing this compound is through the neutralization of its corresponding disodium (B8443419) salt, sodium hexamethyltrisiloxanediolate. researchgate.net This precursor salt can be prepared with high selectivity and yield. mdpi.com
A directed synthesis starting from the sodium salt has been reported to produce the target hexamethyltrisiloxanediol in a 90% yield. researchgate.net This approach is a variation of a broader class of heterofunctional condensations where an alkali metal silanolate reacts with a chlorosilane. researchgate.net For example, 1,5-disodiumoxyhexamethyltrisiloxane can be reacted with various diorganodichlorosilanes to form larger, well-defined cyclic or linear structures. mdpi.comnih.gov The synthesis of the diol itself via this pathway capitalizes on the high reactivity and selectivity of the silanolate precursor.
The preparation of the key precursor, 1,5-disodiumoxyhexamethyltrisiloxane, can be achieved by reacting dimethylsiloxanes with sodium hydroxide (B78521). mdpi.com The subsequent reaction steps are performed under controlled conditions to yield the final diol product.
| Parameter | Condition | Purpose/Comment | Reference |
|---|---|---|---|
| Precursor | 1,5-disodiumoxyhexamethyltrisiloxane | The key nucleophilic starting material. | mdpi.com |
| Co-reactant | Diorganodichlorosilane (e.g., Dichloromethylvinylsilane) | The electrophilic partner. For diol synthesis, this would be replaced by a neutralization step. | nih.gov |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Methyl tert-butyl ether (MTBE) | Provides a medium for the reaction; must be anhydrous to prevent side reactions. | mdpi.comnih.gov |
| Temperature | -60 °C to Room Temperature | Low initial temperature helps control the exothermic reaction, followed by warming to ensure completion. | nih.gov |
| Atmosphere | Inert (e.g., Argon) | Protects the highly reactive silanolate from moisture and CO₂. | mdpi.com |
| Workup | Aqueous wash, distillation | Washing removes salt byproducts (e.g., NaCl), and distillation purifies the final product. | mdpi.com |
| Reported Yield | 90% (for the diol) | High yield demonstrates the efficiency of the directed synthesis from the sodium salt. | researchgate.net |
Derivatization from Alkali Metal Silanolates (e.g., 1,5-Disodiumoxyhexamethyltrisiloxane)
The synthesis of this compound from its corresponding alkali metal salt, such as 1,5-disodiumoxyhexamethyltrisiloxane, is a chemically intuitive and effective method. This process hinges on the hydrolysis of the disodium salt, which converts the terminal silanolate groups into hydroxyl groups, thereby forming the desired diol.
Recent research has demonstrated a directed synthesis method that achieves a high yield of hexamethyltrisiloxane-1,5-diol from sodium hexamethyltrisiloxanediolate. researchgate.net While the primary focus of some studies is the synthesis of other derivatives like cyclotetrasiloxanes from 1,5-disodiumoxyhexamethyltrisiloxane, the formation of the diol is a fundamental related reaction. researchgate.netnih.gov
The general principle of this synthetic route involves the careful acidification or hydrolysis of the 1,5-disodiumoxyhexamethyltrisiloxane. The sodium silanolate acts as a reactive intermediate. The reaction is typically carried out in a suitable solvent system that can facilitate the reaction between the salt and the hydrolyzing agent.
Detailed research findings have pointed to a specific method for the directed synthesis of hexamethyltrisiloxanediol from sodium hexamethyltrisiloxanediolate, achieving a notable yield of 90%. researchgate.net The successful isolation of the target compound relies on the precise control of reaction conditions to favor the formation of the diol over potential side reactions, such as condensation to form longer siloxane chains.
The table below summarizes the key aspects of this synthetic approach based on available research.
| Precursor | Reagent/Reaction Type | Solvent | Yield (%) | Reference |
| 1,5-Disodiumoxyhexamethyltrisiloxane | Hydrolysis/Acidification | - | 90 | researchgate.net |
Further detailed experimental conditions such as specific hydrolyzing agents, solvents, and reaction temperatures are crucial for reproducibility and are typically outlined in the primary research literature.
This derivatization from alkali metal silanolates represents a significant synthetic strategy for obtaining this compound, offering high yields and a direct route from a readily accessible precursor.
Chemical Reactivity and Mechanistic Investigations of 1,1,3,3,5,5 Hexamethyltrisiloxane 1,5 Diol
Condensation Reactions of Terminal Silanol (B1196071) Moieties
The condensation of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. This process can be catalyzed by either acids or bases, or in some instances, proceed spontaneously.
Acid-Catalyzed Condensation Mechanisms
Under acidic conditions, the condensation of silanols is initiated by the protonation of one of the hydroxyl groups, converting it into a better leaving group (H₂O). The lone pair of electrons on the oxygen of a second silanol group then attacks the silicon atom of the protonated silanol, displacing water and forming a protonated siloxane bridge. Subsequent deprotonation yields the final siloxane dimer and regenerates the acid catalyst.
The general mechanism proceeds as follows:
Protonation of the Silanol Group: -Si-OH + H⁺ ⇌ -Si-OH₂⁺
Nucleophilic Attack: -Si-OH + -Si-OH₂⁺ → [-Si-O(H)-Si-]⁺ + H₂O
Deprotonation: [-Si-O(H)-Si-]⁺ ⇌ -Si-O-Si- + H⁺
The rate of this reaction is influenced by the concentration of the acid catalyst and the steric and electronic effects of the substituents on the silicon atom. For this compound, the presence of methyl groups provides a certain degree of steric hindrance, which can affect the reaction kinetics compared to less substituted silanols. The reaction kinetics for the acid-catalyzed condensation of aliphatic aldehydes, a conceptually similar process, have been shown to be second-order with respect to the aldehyde, with the rate-limiting step being the attack of the enol on the protonated carbonyl. oberlin.edu
Base-Catalyzed Condensation Mechanisms
In the presence of a base, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (-Si-O⁻). This anion then attacks another neutral silanol molecule, leading to the formation of a siloxane bond and the release of a hydroxide (B78521) ion.
The general mechanism is as follows:
Deprotonation to form Silanolate: -Si-OH + B⁻ ⇌ -Si-O⁻ + BH
Nucleophilic Attack: -Si-O⁻ + -Si-OH → -Si-O-Si- + OH⁻
The rate of base-catalyzed condensation is dependent on the concentration of the base and the acidity of the silanol. The electron-donating methyl groups in this compound make the silanol protons less acidic compared to silanols with electron-withdrawing substituents, which can influence the equilibrium of the initial deprotonation step. Studies on analogous base-catalyzed aldol (B89426) condensations have established that the rate-limiting step can be the final elimination step to form the condensation product. researchgate.net
Spontaneous Condensation Phenomena
Silanols, including this compound, can undergo self-condensation even in the absence of an external acid or base catalyst, particularly with heating. This spontaneous condensation is driven by the thermodynamic stability of the resulting siloxane bond and the removal of water from the system. The mechanism is thought to proceed through a neutral, hydrogen-bonded intermediate that facilitates the nucleophilic attack of one silanol onto another. The amphoteric nature of the silanol group, which can act as both a weak acid and a weak base, allows it to act as its own catalyst. This process is generally slower than catalyzed reactions and is often an equilibrium process. The removal of water, for instance by distillation, can drive the reaction towards the formation of longer polysiloxane chains.
Hydrogen Bonding Interactions within this compound
The presence of both hydrogen bond donor (O-H) and acceptor (O) sites in this compound leads to significant hydrogen bonding, which can be categorized as either intramolecular or intermolecular.
Intramolecular Hydrogen Bonding Characteristics
Intramolecular hydrogen bonding can occur between the two terminal silanol groups within the same this compound molecule. This interaction leads to the formation of a cyclic conformation. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports the existence of such intramolecular hydrogen bonds. A study by Glyn I. Harris in 1963 provided evidence for both intramolecular and intermolecular hydrogen bonding in this specific compound. The data showed a significant frequency shift, which is indicative of the strength of the hydrogen bond.
| Vibrational Mode | Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) | Reference |
|---|---|---|---|
| Free O-H Stretch | - | 203 | guidechem.com |
| Intramolecularly H-bonded O-H Stretch | - |
The magnitude of the frequency shift (Δν) is a measure of the hydrogen bond strength. For this compound, the observed shift of 203 cm⁻¹ indicates a notable intramolecular interaction. guidechem.com
Intermolecular Hydrogen Bonding Networks
In the condensed phase (liquid or solid), this compound molecules can form extensive networks of intermolecular hydrogen bonds. These interactions occur between the silanol group of one molecule and an oxygen atom (either from a silanol or a siloxane bridge) of a neighboring molecule. These networks significantly influence the physical properties of the compound, such as its boiling point and viscosity.
Infrared spectroscopy can also be used to study these intermolecular interactions. In concentrated solutions or in the neat liquid, broad absorption bands are observed at lower frequencies compared to the sharp "free" hydroxyl peak seen in dilute solutions, indicating the presence of associated species. The study by Harris also reported frequency shifts due to intermolecular hydrogen bonding for this compound in both 0.03 M solutions and as a film.
| Sample Condition | Frequency Shift (Δν, cm⁻¹) | Reference |
|---|---|---|
| 0.03 M Solution in CCl₄ | 328 | guidechem.com |
| Film | 367 | guidechem.com |
The larger frequency shifts observed for intermolecular hydrogen bonding compared to intramolecular interactions suggest that the intermolecular bonds are, on average, stronger. guidechem.com The formation of these extensive networks contributes to the relatively high boiling point of this compound (89-91 °C at 3 Torr) despite its moderate molecular weight. chemicalbook.com
Reactivity in Further Organic and Inorganic Functionalization
The chemical behavior of this compound is characterized by the reactivity of its terminal silanol (Si-OH) groups. These groups serve as versatile handles for a variety of organic and inorganic functionalization reactions, primarily through their conversion to the corresponding disodium (B8443419) salt, 1,5-disodiumoxyhexamethyltrisiloxane. This deprotonated form exhibits enhanced nucleophilicity, making it a key intermediate for the synthesis of more complex organosilicon structures, such as functionalized cyclotetrasiloxanes and linear polymers.
A predominant application of this reactivity is in condensation reactions with diorganodichlorosilanes. nih.govmdpi.com This process allows for the introduction of a wide range of organic and inorganic moieties into the siloxane backbone, leading to the formation of precisely structured cyclotetrasiloxanes and, under certain conditions, linear polymers with regularly alternating units. nih.govmdpi.com The reaction between 1,5-disodiumoxyhexamethyltrisiloxane and various dichlorodiorganosilanes has been investigated to produce mixed dimethylcyclotetrasiloxanes with yields ranging from 55% to 75%. nih.govmdpi.com
The choice of dichlorodiorganosilane dictates the functionality of the resulting cyclotetrasiloxane. For instance, reaction with dichloromethylvinylsilane (B90890) introduces a vinyl group, a common site for further modification via hydrosilylation or polymerization. nih.govmdpi.com Similarly, the use of dichloromethylphenylsilane, dichlorodiphenylsilane, or dichlorodiethylsilane (B155513) allows for the incorporation of phenyl or ethyl groups, respectively, which can alter the physical and chemical properties of the resulting material. nih.govmdpi.com
Mechanistic investigations have shown that the reaction conditions, such as solvent and temperature, play a crucial role in determining the product distribution between cyclic and linear species. nih.govmdpi.com For example, carrying out the reaction at low temperatures, such as -60 °C, can help to prevent the cleavage of siloxane bonds by the silanolate end groups. mdpi.com The use of solvents like tetrahydrofuran (B95107) (THF) can facilitate homogeneous reaction conditions, while methyl tert-butyl ether (MTBE) may be used for heterogeneous systems. nih.govmdpi.com
The following table summarizes the outcomes of the reaction between 1,5-disodiumoxyhexamethyltrisiloxane and various dichlorodiorganosilanes, highlighting the versatility of this approach for the synthesis of functionalized cyclotetrasiloxanes.
| Dichlorodiorganosilane | Product(s) | Yield (%) | Reference(s) |
| Dichloromethylvinylsilane | 1,1,3,3,5,5,7-Hexamethyl-7-vinylcyclotetrasiloxane | 45-75 | nih.govmdpi.com |
| Dichloromethylsilane | 7-Hydro-1,1,3,3,5,5,7-heptamethylcyclotetrasiloxane | Not specified | nih.gov |
| Dichloromethylphenylsilane | 1,1,3,3,5,5,7-Heptamethyl-7-phenylcyclotetrasiloxane | Not specified | nih.gov |
| Dichlorodiphenylsilane | 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane | Not specified | nih.gov |
| Dichlorodiethylsilane | 7,7-Diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane and linear poly(diethyl)dimethylsiloxanes | Not specified | nih.gov |
These functionalized cyclosiloxanes are of significant interest for modifying polydimethylsiloxanes to impart desired properties and to create linear functional matrices with reactive groups for further chemical transformations. mdpi.com This approach opens pathways to new polymers with defined structures and specific characteristics. mdpi.com
While the majority of documented reactivity for this compound involves its disodium salt, the reactivity of the analogous 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane provides further insight into the functionalization potential of the trisiloxane backbone. For example, this dichloro derivative can react with alcohols, such as furfuryl alcohol, in the presence of a base like triethylamine (B128534) to yield the corresponding diether. jst.go.jp This type of reaction highlights the electrophilic nature of the silicon-chlorine bond and its utility in forming silicon-oxygen linkages.
Polymerization Science and Macromolecular Architecture Involving 1,1,3,3,5,5 Hexamethyltrisiloxane 1,5 Diol
Role as a Functional Monomer in Polysiloxane Synthesis
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, and its corresponding disodium (B8443419) salt (1,5-disodiumoxyhexamethyltrisiloxane), serve as crucial building blocks in the synthesis of advanced polysiloxane materials. Their difunctional nature, with reactive hydroxyl or silanolate groups at both ends of a short, flexible siloxane chain, allows for their incorporation into a variety of polymer architectures through condensation and ring-opening polymerization mechanisms.
Cyclosiloxanes, which can be synthesized from precursors like this compound, are primary reagents for producing siloxane homo- and copolymer rubbers and liquids. mdpi.com A significant synthetic route involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. mdpi.comresearchgate.netnih.gov This reaction can be directed to produce not only mixed cyclotetrasiloxanes but also linear copolymers with a regular, alternating structure of diorganosilyl and dimethylsilyl units. researchgate.netnih.gov For example, reacting the disodium salt with dichlorodiethylsilane (B155513) can yield a high content (up to 70%) of linear poly(diethyl)dimethylsiloxanes where the monomer units alternate consistently along the polymer chain. researchgate.netnih.gov This method provides a pathway to copolymers with precisely controlled microstructures, which is often difficult to achieve through the copolymerization of different homocycles due to the strong effect of the silicon atom's substituents on the polymerization rate. nih.gov
The synthesis of mixed cyclotetrasiloxanes is of particular importance as it opens up new avenues for preparing polydimethyldiorganosiloxanes with controlled compositions through subsequent polymerization. mdpi.com
Table 1: Synthesis of Mixed Cyclotetrasiloxanes from 1,5-Disodiumoxyhexamethyltrisiloxane This interactive table summarizes the products obtained from the reaction of the disodium salt of this compound with various dichlorodiorganosilanes.
| Dichlorodiorganosilane Reactant | Resulting Mixed Cyclotetrasiloxane | Preparative Yield (%) |
| Methylvinyldichlorosilane | 1,1,3,3,5,5,7-Hexamethyl-7-vinylcyclotetrasiloxane | 70% nih.gov |
| Diethyldichlorosilane | 7,7-Diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane | 55-75% mdpi.com |
| Methylphenyldichlorosilane | 1,1,3,3,5,5,7-Heptamethyl-7-phenylcyclotetrasiloxane | 55-75% mdpi.com |
| Diphenyldichlorosilane | 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane | 55-75% mdpi.com |
| Methyldichlorosilane | 7-Hydro-1,1,3,3,5,5,7-heptamethylcyclotetrasiloxane | Not specified |
The use of this compound derivatives is instrumental in creating linear functional polymer matrices. These matrices are polymers containing reactive groups within their chains, which can be used for further chemical transformations to develop new polymers with specific structures and properties. nih.gov The reaction between 1,5-disodiumoxyhexamethyltrisiloxane and dichlorodiorganosilanes is a prime example of a method that yields not only cyclic compounds but also linear polymers with a highly regular alternation of monomer units. researchgate.netnih.gov
This controlled synthesis leads to linear poly(diorgano)(dimethyl)siloxanes. For instance, the reaction with dichlorodiethylsilane can produce a linear poly(diethyl)(dimethyl)siloxane. nih.gov The structure and molecular weight of such polymers can be confirmed through various analytical techniques, including Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which verify the linear structure and the regular arrangement of the constituent siloxane units. nih.gov These well-defined linear functional polymers serve as versatile platforms for designing more complex macromolecular architectures. nih.gov
Copolymerization Strategies
Copolymerization is a key strategy for modifying the properties of polysiloxanes, and monomers derived from this compound are particularly valuable in this context. They allow for the precise introduction of different functional units into the polymer backbone.
A powerful strategy for creating copolymers with controlled properties involves the synthesis of mixed cyclosiloxanes, which are then used as monomers in ring-opening polymerization. mdpi.com The reaction of 1,5-disodiumoxyhexamethyltrisiloxane with functional dichlorodiorganosilanes (e.g., methylvinyldichlorosilane or diethyldichlorosilane) yields unsymmetrical cyclotetrasiloxanes. mdpi.comresearchgate.net
These mixed cycles are advantageous monomers compared to mixtures of different homocycles (like octamethylcyclotetrasiloxane (B44751) and octaethylcyclotetrasiloxane). researchgate.net When a mixture of homocycles is used, the differing reactivity of the monomers often leads to low conversion rates and difficulty in controlling the copolymer structure. In contrast, polymerizing a single type of mixed cycle ensures that the different siloxane units are incorporated into the growing polymer chain in a predetermined ratio, leading to a more uniform copolymer. mdpi.comresearchgate.net For example, the anionic polymerization of 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane leads to a significantly higher content of high-molecular-weight polymer compared to the copolymerization of separate octamethyl- and octaethylcyclotetrasiloxanes under similar conditions. mdpi.com
Anionic ring-opening polymerization (AROP) is a widely used method for synthesizing polysiloxanes with controlled molecular weights and narrow molecular weight distributions. nih.gov The polymerization of cyclosiloxanes is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH) or organolithium reagents. gelest.comgelest.com
The reactivity of cyclosiloxanes in AROP is highly dependent on ring strain. Hexamethylcyclotrisiloxane (D₃), a strained three-unit ring, polymerizes much faster than the relatively strain-free octamethylcyclotetrasiloxane (D₄). gelest.com This difference in reactivity is exploited in kinetically controlled polymerizations to synthesize well-defined polymers. gelest.com The AROP of D₃ can proceed as a living polymerization, which allows for the synthesis of block copolymers and polymers with specific end-group functionalities. nih.govresearchgate.net By terminating a living polymerization with a functionalized chlorosilane, a wide variety of functional groups can be introduced at the chain end. nih.gov The study of these polymerization kinetics and mechanisms for related cyclosiloxanes is crucial for designing synthetic strategies for the functional polymers and copolymers derived from this compound. researchgate.net
Table 2: Comparison of Anionic Polymerization Characteristics for Common Cyclosiloxanes This interactive table summarizes key features of the anionic ring-opening polymerization for related cyclosiloxane monomers.
| Monomer | Common Name | Ring Strain | Relative Polymerization Rate | Control |
| Hexamethylcyclotrisiloxane | D₃ | High | Fast gelest.com | Kinetic gelest.com |
| Octamethylcyclotetrasiloxane | D₄ | Low | Slow gelest.com | Thermodynamic (Equilibrium) gelest.com |
Orthogonal Polymerization Approaches Utilizing Siloxane Diols
Orthogonal chemistry involves the use of multiple, specific, and non-interfering reactions to build complex molecular architectures. In polymer science, this approach allows for the precise installation of different functionalities onto a polymer chain in a stepwise manner. nih.gov
Siloxane diols and their derivatives are valuable precursors for polymers that can be modified using orthogonal strategies. A key example is the synthesis of heterotelechelic polydimethylsiloxane (B3030410) (PDMS), where each chain end has a different functional group. nih.gov One such strategy involves the AROP of D₃ using a specially designed initiator that contains a stable silyl (B83357) hydride (Si–H) group. nih.gov The polymerization proceeds from the initiator, and the other end of the living polymer chain (a siloxy anion) can be terminated by reacting it with a range of functional chlorosilanes to introduce groups like methacrylate, vinyl, or norbornene. nih.gov
The crucial aspect of this approach is the stability of the Si–H group at the starting end of the chain throughout the polymerization and termination steps. This Si–H group can then be selectively functionalized in a separate, orthogonal step via hydrosilylation chemistry under mild conditions. nih.gov This two-step orthogonal functionalization provides a versatile and robust method for creating a library of polymers with unique functionalities at each chain end, which is essential for applications in advanced materials such as engineered surfaces and bottlebrush networks. nih.govnih.gov
Applications in Advanced Materials Engineering Excluding Specific Material Properties
Precursor for Tailored Polysiloxane Materials
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a fundamental precursor for synthesizing a variety of tailored polysiloxane materials, particularly mixed cyclosiloxanes and linear polymers with controlled structures. researchgate.netnih.gov The diol can be converted to its disodium (B8443419) salt, 1,5-disodiumoxyhexamethyltrisiloxane, which then serves as a highly reactive intermediate. mdpi.comnih.gov
One of the primary applications is in the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes. This is achieved through the heterofunctional condensation of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. nih.govmdpi.com This method allows for the creation of cyclosiloxanes with specific, predetermined functionalities, which can then be used in ring-opening polymerization to produce copolymers with unique characteristics. nih.gov The choice of the dichlorodiorganosilane dictates the functional groups introduced into the final polymer. mdpi.com
This synthetic approach is significant because it provides a pathway to polymers with a regular, alternating structure of diorganosilyl and dimethylsilyl units. researchgate.netnih.gov For example, reacting the disodium salt with dichlorodiethylsilane (B155513) can yield linear poly(diethyl)dimethylsiloxanes with a highly regular alternation of units. researchgate.net This level of structural control is difficult to achieve through the simple copolymerization of different cyclosiloxanes due to large differences in polymerization rates. nih.gov
| Reactant (Dichlorodiorganosilane) | Product (Cyclotetrasiloxane) | Reported Yield | Reference |
|---|---|---|---|
| Dichloromethylvinylsilane (B90890) | 1,1,3,3,5,5,7-Hexamethyl-7-vinylcyclotetrasiloxane | 55-75% | mdpi.com |
| Dichloromethylphenylsilane | 1,1,3,3,5,5,7-Hexamethyl-7-phenylcyclotetrasiloxane | 55-75% | mdpi.com |
| Dichlorodiphenylsilane | 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane | 55-75% | mdpi.com |
| Dichlorodiethylsilane | 7,7-Diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane | 55-75% | mdpi.com |
Cross-linking Agent in Polymer Network Formation
The two terminal hydroxyl groups of this compound allow it to function as a cross-linking agent in the formation of polymer networks. cfmats.com In condensation reactions, these silanol (B1196071) groups can react with other functional groups, such as those on other silane (B1218182) or siloxane monomers, to form stable siloxane (Si-O-Si) bridges. This process is fundamental to curing silicone elastomers and resins.
When incorporated into a polymer system with molecules of higher functionality (i.e., more than two reactive groups), the diol contributes to the formation of a three-dimensional network structure. The relatively short and flexible trisiloxane chain of the diol influences the cross-link density and the spacing between polymer chains. This, in turn, affects the mechanical and thermal properties of the resulting thermoset material. Polydimethylsiloxane (B3030410) (PDMS) telechelics, which are polymers with reactive end-groups, are crucial components in creating such cross-linked materials. researchgate.net The diol can be used to link these longer polymer chains, creating networks with specific, engineered characteristics.
Modification of Polydimethylsiloxane Architectures
A significant application of this compound is in the modification of polydimethylsiloxane (PDMS) architectures. nih.gov Standard PDMS is known for its thermal stability, low glass transition temperature, and biocompatibility, but modifying its structure is often necessary to impart new functionalities.
By using the diol to create mixed cyclosiloxanes (as detailed in section 5.1), chemists can introduce a variety of functional groups into a PDMS backbone through subsequent ring-opening polymerization. nih.gov This allows for the precise placement of reactive sites along the polymer chain. These sites can then be used for further chemical transformations, such as grafting side chains or attaching active molecules, thereby creating a linear functional matrix with a predetermined structure. nih.gov This method provides a powerful tool for tuning the properties of PDMS to meet the demands of specific advanced applications.
Development of Novel Functional Polymers and Dendrimers
The controlled synthesis methods enabled by this compound are instrumental in the development of novel functional polymers. nih.gov As a building block, it facilitates the creation of polymers with a defined sequence of monomer units, leading to materials with highly specific and predictable characteristics. researchgate.netnih.gov
Furthermore, its structure is suitable for the synthesis of more complex, highly branched macromolecules like dendrimers and hyperbranched polymers. Dendrimers are characterized by their perfectly branched, tree-like structure, and their synthesis requires monomers that can be linked in a precise, generational fashion. The difunctional nature of the diol allows it to act as a linear spacer or a component of a branching unit within a dendritic architecture. While specific research explicitly detailing the use of this exact diol in dendrimer synthesis is not prevalent, its structural attributes align with the principles of both divergent and convergent dendrimer synthesis methodologies. These highly complex structures are noted for their unique host-guest properties and potential in applications such as drug delivery and catalysis.
Role in Surface Functionalization for Biocompatible Materials
This compound plays a role in the surface functionalization of materials to enhance their biocompatibility. Surface modification is a critical strategy for improving the interaction between a synthetic material and a biological environment, aiming to reduce adverse reactions such as protein adsorption and platelet adhesion. nih.govresearchgate.net
The diol is derived from hexamethylcyclotrisiloxane, a compound used in the preparation of silicone coatings for biomedical applications. lookchem.comchemicalbook.com A notable example is its use in creating a silicone coating for Celgard-2400, a microporous membrane, to modulate the adhesion of canine platelets and leucocytes. lookchem.comchemicalbook.com The reactive hydroxyl end-groups of the diol can be used to chemically bond or graft the siloxane molecule onto a substrate's surface. This process imparts the surface with the characteristic properties of silicones, such as hydrophobicity, lubricity, and biological inertness, which are often desirable for materials that come into contact with blood or tissue. rsc.org This ability to create biocompatible silicone-coated surfaces is vital for the development of medical devices, implants, and diagnostic tools.
Structural Analogues and Chemical Transformations to Derivatives of 1,1,3,3,5,5 Hexamethyltrisiloxane 1,5 Diol
Linear Siloxane Diols and Polyols
Linear siloxane diols are characterized by a backbone of alternating silicon and oxygen atoms, capped with hydroxyl groups. The length of this backbone is a key determinant of the molecule's physical and chemical properties.
A direct structural analogue of 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol is 1,1,3,3-tetramethyldisiloxane-1,3-diol. The primary distinction between them is the length of the siloxane chain: the former is a trisiloxane (three silicon atoms), while the latter is a disiloxane (B77578) (two silicon atoms). This difference in chain length directly influences their molecular weight and related physical properties such as boiling point and density. The additional silicon and oxygen atom in the trisiloxane backbone increases intermolecular forces, leading to a higher boiling point.
Both molecules feature reactive terminal silanol (B1196071) groups, making them useful as building blocks in silicone chemistry. They can participate in condensation reactions to form longer polysiloxane chains or be used to introduce siloxane units into other polymer systems. 1,1,3,3-tetramethyldisiloxane-1,3-diol is noted as a useful building block in the synthesis of various pharmaceuticals.
| Property | 1,1,3,3-Tetramethyldisiloxane-1,3-diol | This compound |
|---|---|---|
| Structure | HO-Si(CH₃)₂-O-Si(CH₃)₂-OH | HO-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-OH |
| Molecular Formula | C₄H₁₄O₃Si₂ | C₆H₂₀O₄Si₃ |
| Molecular Weight | 166.32 g/mol | 240.48 g/mol researchgate.net |
| Boiling Point | 178 °C | 218.8 °C |
| Density | 0.99 g/cm³ | 0.991 g/cm³ |
Extending the siloxane chain leads to analogues with higher molecular weights and increased viscosity. A representative example is Octamethyltetrasiloxane-1,7-diol, which consists of a four-silicon backbone. chemicalbook.com This compound's structure provides thermal stability and flexibility from the siloxane chain, while the terminal hydroxyl groups offer reactive sites for polymerization and crosslinking. chemicalbook.com These longer-chain diols are integral to the production of specific silicone polymers and resins used in coatings, adhesives, and sealants. chemicalbook.com The presence of the hydroxyl groups allows for further functionalization to enhance the properties of the final materials. chemicalbook.com
| Property | Octamethyltetrasiloxane-1,7-diol |
|---|---|
| Molecular Formula | C₈H₂₆O₅Si₄ nih.gov |
| Molecular Weight | 314.63 g/mol nih.govchemicalbook.com |
| Melting Point | -5 °C guidechem.comutexas.edu |
| Boiling Point | 267.2 °C (Predicted) nih.govguidechem.com |
| Density | 0.988 - 0.99 g/cm³ guidechem.comutexas.edu |
Cyclic Siloxane Derivatives Synthesized from this compound Precursors
A significant chemical transformation involving this compound is its use as a precursor for synthesizing mixed cyclotetrasiloxanes. This is achieved through a cyclization reaction involving its corresponding disodium (B8443419) salt, 1,5-disodiumoxyhexamethyltrisiloxane. chemicalbook.comguidechem.com This salt is reacted with various diorganodichlorosilanes (R₂SiCl₂) in a heterofunctional condensation reaction. guidechem.com This method allows for the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes with preparative yields ranging from 55% to 75%. chemicalbook.comguidechem.com
The reaction provides a versatile route to cyclic siloxanes where one silicon atom bears different organic groups from the other three. guidechem.com Examples of diorganodichlorosilanes used in this synthesis include methylvinyldichlorosilane, methylphenyldichlorosilane, diphenyldichlorosilane, and diethyldichlorosilane. chemicalbook.com The resulting mixed cyclosiloxanes are valuable for creating polymers with specific, regularly alternating structural units. guidechem.com
| Diorganodichlorosilane Reactant | Resulting Cyclic Siloxane Derivative |
|---|---|
| Methylvinyldichlorosilane | 1,1,3,3,5,5,7-Heptamethyl-7-vinylcyclotetrasiloxane |
| Methylphenyldichlorosilane | 1,1,3,3,5,5,7-Heptamethyl-7-phenylcyclotetrasiloxane |
| Diphenyldichlorosilane | 1,1,3,3,5,5-Hexamethyl-7,7-diphenylcyclotetrasiloxane |
| Diethyldichlorosilane | 7,7-Diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane |
Data sourced from: chemicalbook.comguidechem.com
Organofunctionalized Trisiloxane Derivatives (e.g., Vinyl or Oxetane (B1205548) functionalized)
The terminal hydroxyl groups of this compound are key reactive sites for introducing various organic functional groups, leading to specialized derivatives.
Vinyl Functionalization: Vinyl-functionalized siloxanes can be prepared by reacting a hydroxyl-terminated siloxane with a vinyl-containing end-capping agent, such as a vinylalkoxysilane. For instance, reacting a hydroxyl-terminated polydimethylsiloxane (B3030410) with dimethylvinylmethoxysilane in the presence of an acid catalyst like trifluoromethanesulfonic acid yields a vinyl-terminated silicone oil. nih.gov This condensation reaction attaches the vinyl group to the terminal silicon atoms. Vinyl-functional silicones are crucial as base polymers in addition-cure silicone systems, where they crosslink with hydride-functional siloxanes in a hydrosilylation reaction. masterorganicchemistry.com
Oxetane Functionalization: Oxetane rings can be introduced into a siloxane structure to impart unique properties, such as improved adhesion and controlled reactivity in cationic polymerization. libretexts.org A common method for forming the necessary ether linkage is the Williamson ether synthesis. This SN2 reaction involves an alkoxide reacting with an alkyl halide. In this context, the silanol groups of this compound can be deprotonated with a base to form a disiloxide nucleophile. This nucleophile can then react with an oxetane-containing molecule that has a suitable leaving group, such as 3-(chloromethyl)-3-methyloxetane, to form a diether-linked, oxetane-functionalized trisiloxane. This method remains one of the most common approaches for oxetane synthesis due to its practicality.
Catalytic Roles and Biocatalytic Transformations in Organosilicon Chemistry
Catalytic Interventions in Silanol (B1196071) Condensation and Siloxane Rearrangements
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol serves as a key building block in the synthesis of more complex organosilicon structures, primarily through silanol condensation reactions. These reactions involve the formation of a siloxane bond (Si-O-Si) from two silanol (Si-OH) groups, with the elimination of a water molecule. Catalysts are crucial in facilitating this process, influencing reaction rates and product selectivity.
One significant application is in the synthesis of mixed dimethylcyclotetrasiloxanes. The precursor, 1,5-disodiumoxyhexamethyltrisiloxane, derived from the diol, undergoes heterofunctional condensation with various dichlorodiorganosilanes. nih.gov This method allows for the creation of cyclosiloxanes with specific functional groups, which are valuable for producing polymers with tailored properties. nih.gov For instance, the reaction with dichloromethylvinylsilane (B90890) yields 1,1,3,3,5,5,7-hexamethyl-7-vinylcyclotetrasiloxane. nih.gov The choice of solvent and temperature are critical parameters; reactions can be conducted under homogeneous conditions in solvents like tetrahydrofuran (B95107) (THF) or heterogeneous conditions in methyl-tret-butyl ether (MTBE) at low temperatures (-60 °C) to control the reaction pathway. nih.gov
Beyond direct condensation, siloxane bonds are subject to catalytic rearrangement. This is particularly evident in the ring-opening polymerization (ROP) of cyclosiloxanes, a fundamental process in silicone polymer production. mdpi.com Strong acid and base catalysts are commonly employed to cleave the Si-O bonds within cyclic monomers, initiating polymerization that proceeds until an equilibrium of linear polymers and cyclic species is reached. mdpi.com Although this compound is a linear siloxane, the principles of catalytic siloxane bond cleavage and reformation are central to the chemistry of related cyclic systems. Catalysts such as trifluoromethanesulfonic acid and potassium hydroxide (B78521) are effective in promoting these rearrangements. mdpi.com Silanols themselves can act as initiators in organocatalytic ROP of cyclotrisiloxanes, enabling the synthesis of linear polysiloxanes with well-defined structures. rsc.org
Catalysts in Silanol Condensation and Rearrangement
| Catalyst Type | Specific Catalyst Example | Application | Reference |
|---|---|---|---|
| Base | Pyridine | Co-catalyst in condensation of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes. | nih.gov |
| Strong Acid | Trifluoromethanesulfonic acid (TfOH) | Ring-opening polymerization of cyclosiloxanes. | mdpi.com |
| Strong Base | Potassium Hydroxide (KOH) | Ring-opening polymerization of cyclosiloxanes. | mdpi.com |
| Organocatalyst | Guanidine | Ring-opening polymerization of cyclotrisiloxanes using silanol initiators. | rsc.org |
Participation in Hydrosilylation Reactions (as a reactant or related compound)
Hydrosilylation is a pivotal reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is fundamental for creating Si-C bonds and synthesizing a vast array of functionalized organosilicon compounds. researchgate.net
Directly, this compound does not participate as a primary reactant in hydrosilylation because it lacks the necessary Si-H functionality. Instead, it possesses Si-OH (silanol) groups. However, closely related trisiloxane compounds that contain Si-H moieties are key substrates in these reactions. For example, 1,1,1,3,5,5,5-heptamethyltrisiloxane, which features a central Si-H bond, is widely used. researchgate.netmdpi.com This highlights the role of the trisiloxane backbone as a structural component, with the specific functional group (Si-H vs. Si-OH) dictating its reactivity. Siloxanes and silanols containing Si-H units are considered important building blocks for creating functionalized materials. acs.org
The catalysis of hydrosilylation is dominated by transition metal complexes, most notably those of platinum. Other metals such as rhodium, iron, and nickel have also been developed as effective catalysts. researchgate.netmdpi.com These catalysts facilitate the addition of the hydrosilane to alkenes and alkynes with high efficiency and often with high regioselectivity (typically anti-Markovnikov). mdpi.com For instance, iron complexes activated by agents like NaH·BEt3 have been shown to catalyze the hydrosilylation of various olefins. mdpi.com The development of catalysts based on less expensive, earth-abundant metals like iron is an area of active research. mdpi.com
Catalysts for Hydrosilylation of Related Trisiloxanes
| Metal Center | Catalyst Type | Substrates | Application | Reference |
|---|---|---|---|---|
| Platinum | Platinum complexes | Alkenes, Alkynes | Industrial standard for silicone crosslinking, synthesis of functional siloxanes. | |
| Rhodium | Rhodium complexes | Alkenes (e.g., 1-octene), Functional Alkenes (e.g., allyl glycidyl (B131873) ether) | Synthesis of organofunctional siloxanes. | researchgate.net |
| Iron | Terpyridine-ligated iron complexes | Alkenes (e.g., hex-1-ene) | Development of low-cost, earth-abundant metal catalysts. | mdpi.com |
| Nickel | Salicylaldiminato-Ni(II) catalysts | Olefins | Alternative to precious metal catalysts. | mdpi.com |
Biocatalytic Approaches for Silicon Species Transformation
Biocatalysis is an emerging field in organosilicon chemistry, offering environmentally benign alternatives to traditional chemical methods for transforming silicon-containing molecules. nih.gov While nature has not evolved enzymes specifically for synthesizing organosilicon compounds, researchers have successfully repurposed existing enzymes to catalyze reactions at silicon centers. nih.gov These biocatalytic methods can proceed under mild conditions and offer high selectivity. nih.govtandfonline.com
A key area of interest is the enzymatic formation of siloxane bonds through the condensation of silanols. This transformation is directly relevant to this compound. A range of hydrolase enzymes, including lipases, proteases, and esterases, have been shown to catalyze the hydrolysis and condensation of Si-O bonds. researchgate.net
Specific enzymes investigated for this purpose include:
Silicatein-α (Silα): Derived from marine sponges, this enzyme naturally catalyzes the condensation of silicic acid into silica (B1680970). mdpi.comresearchgate.net Studies have demonstrated its ability to catalyze the condensation of organosilanols with alcohols to form silyl (B83357) ethers and to polymerize dialkoxysilane precursors into polysiloxanes in non-aqueous media. mdpi.comresearchgate.netrsc.org
Lipases: Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozyme-435, has been used to synthesize silicone-polyesters and silicone-polyamides. ingentaconnect.comrsc.orgnih.gov It effectively catalyzes the condensation reaction between siloxane oligomers and diesters or diamines. tandfonline.comtandfonline.com
Proteases: The mammalian protease trypsin has also been observed to catalyze the condensation of silanols to form disiloxanes. researchgate.net
Another relevant biocatalytic transformation is the selective oxidation of hydrosilanes to silanols. nih.gov While this is the reverse of the condensation precursor formation, it demonstrates the potential of enzymes to interact specifically with silicon centers. Cytochrome P450 enzymes have been engineered through directed evolution to become highly efficient and selective biocatalysts for the oxidation of a variety of silanes to their corresponding silanols, using oxygen as the oxidant and avoiding the formation of disiloxane (B77578) byproducts. nih.gov This opens up green routes for the synthesis of silanol building blocks like this compound.
Enzymes in Organosilicon Transformations
| Enzyme | Enzyme Class | Transformation | Relevance to this compound | Reference |
|---|---|---|---|---|
| Silicatein-α (Silα) | Hydrolase | Silanol condensation; Polysiloxane synthesis. | Direct catalysis of condensation of its Si-OH groups. | mdpi.comresearchgate.netrsc.org |
| Candida antarctica Lipase B (CALB) | Lipase (Hydrolase) | Synthesis of silicone-copolymers (polyesters, polyamides). | Catalyzes polycondensation reactions involving silanol or siloxane precursors. | ingentaconnect.comrsc.orgnih.govtandfonline.com |
| Trypsin | Protease (Hydrolase) | Silanol condensation to disiloxanes. | Catalyzes the formation of Si-O-Si bonds from Si-OH groups. | researchgate.net |
| Cytochrome P450 | Monooxygenase | Oxidation of hydrosilanes to silanols. | Potential biocatalytic route for the synthesis of silanols. | nih.gov |
Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Siloxane Backbone Characterization
²⁹Si NMR spectroscopy provides direct insight into the silicon-oxygen backbone of the molecule. This technique is highly sensitive to the substitution pattern on the silicon atoms. In 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol, there are two distinct silicon environments: the two terminal silicon atoms bonded to a hydroxyl group (M-type, specifically MOH) and the central silicon atom of the trisiloxane chain (D-type).
The terminal (CH₃)₂Si(OH)O- groups are expected to produce a resonance at a specific chemical shift, while the central -O-Si(CH₃)₂-O- group will resonate at a different frequency. Generally, for linear siloxanes, D-type silicon nuclei appear further upfield (more negative ppm values) than M-type nuclei. The expected chemical shift for the central silicon atom is in the range of -20 to -25 ppm, characteristic of a difunctional siloxane unit. The terminal silicon atoms bearing the hydroxyl groups would appear at a slightly different chemical shift, allowing for the unambiguous characterization of the trisiloxane backbone.
Table 2: Expected ²⁹Si NMR Chemical Shifts for this compound
| Silicon Environment | Notation | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| (C H₃)₂Si (OH)O- | MOH | ~ -10 to -15 |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound and for studying the hydrogen bonding interactions involving the terminal silanol (B1196071) (Si-OH) groups. nist.gov
The IR spectrum of this compound is dominated by a very strong and broad absorption band corresponding to the Si-O-Si asymmetric stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. nist.gov This band is a hallmark of the siloxane backbone.
The presence of the hydroxyl groups is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. nist.gov The broadness of this peak indicates intermolecular hydrogen bonding between the silanol groups of different molecules. A sharper, less intense peak may sometimes be observed around 3700 cm⁻¹ corresponding to "free" or non-hydrogen-bonded O-H groups, particularly in dilute solutions with non-polar solvents. nist.gov
Other characteristic absorption bands include the Si-CH₃ symmetric and asymmetric stretching and bending vibrations. The symmetric bending (umbrella mode) for the Si-(CH₃)₂ group is typically observed around 1260 cm⁻¹, and the rocking vibrations of the CH₃ groups on silicon are found near 800 cm⁻¹. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3200 - 3600 | O-H stretch (hydrogen-bonded) | Si-OH |
| ~ 2960 | C-H asymmetric stretch | Si-CH₃ |
| ~ 1260 | Si-CH₃ symmetric bend | Si-CH₃ |
| ~ 1000 - 1100 | Si-O-Si asymmetric stretch | Siloxane backbone |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (240.48 g/mol ).
The fragmentation of silanols in the mass spectrometer often involves characteristic cleavage patterns. Alpha-cleavage, which is the breaking of the bond adjacent to the oxygen-bearing silicon atom, is a common pathway. This would involve the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, leading to a fragment ion at m/z [M-15]⁺.
Another plausible fragmentation pathway for molecules containing hydroxyl groups is the loss of a water molecule (H₂O, mass 18), resulting in a fragment at m/z [M-18]⁺. Cleavage of the Si-O-Si bonds in the backbone can also occur, leading to a series of smaller fragment ions characteristic of the siloxane structure. These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Lost Fragment | Fragment Structure (Proposed) |
|---|---|---|
| 240 | - | [C₆H₂₀O₄Si₃]⁺ (Molecular Ion) |
| 225 | •CH₃ | [(M-CH₃)]⁺ |
| 222 | H₂O | [(M-H₂O)]⁺ |
| 165 | •Si(CH₃)₂OH | [HO(CH₃)₂SiOSi(CH₃)₂]⁺ |
Chromatographic Methods for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its molecular weight distribution, particularly in samples that may contain oligomeric impurities.
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a suitable method for determining the purity of a volatile compound like this compound. The analysis of diols by GC can be challenging due to the polar nature of the hydroxyl groups, which can lead to peak tailing on conventional non-polar stationary phases.
To overcome this, a polar stationary phase, such as one based on polyethylene (B3416737) glycol, is often employed. Alternatively, derivatization of the hydroxyl groups, for example, by silylation to form trimethylsilyl (B98337) ethers, can reduce their polarity and improve the peak shape and resolution. The retention time of the compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) can be used for its identification, while the area of the peak is proportional to its concentration, allowing for a quantitative assessment of purity.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC) is a cornerstone technique for the characterization of oligomers and polymers, including polysiloxanes. azom.com This method separates molecules based on their hydrodynamic volume in solution, providing critical information on molecular weight (MW) and molecular weight distribution (MWD). azom.com For siloxane compounds, GPC is employed throughout the material's lifecycle—from initial polymerization and purification to post-polymerization modification and final product analysis. azom.com
The analysis of polysiloxanes by GPC can present unique challenges. For instance, the selection of an appropriate solvent is crucial. While tetrahydrofuran (B95107) (THF) is a common organic solvent for GPC, the analysis of polydimethylsiloxane (B3030410) (PDMS) in THF can result in very small refractive index (RI) peaks and poor detection by light scattering detectors. azom.com Toluene is often a more suitable solvent, yielding significant signals in both RI and light scattering detectors for PDMS. azom.com This is attributed to the material's refractive index increment (dn/dc), a measure of the change in refractive index of a solution with respect to the concentration of the solute. azom.com
In academic research, GPC is utilized to monitor the synthesis of more complex structures derived from siloxane precursors. For example, in the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes from 1,5-disodiumoxyhexamethyltrisiloxane, GPC is used to analyze the resulting siloxane products. nih.gov Similarly, in the study of siloxane-based side-chain liquid-crystalline polymers, GPC traces reveal the bimodal molecular weight distributions of reaction products, mirroring the distribution of the polysiloxane precursor. This demonstrates GPC's utility in confirming that the grafting of side chains does not alter the fundamental molecular weight distribution of the siloxane backbone.
Modern GPC systems often employ multi-detector setups, including light scattering, viscometer, and UV/Vis spectrometer detectors in addition to the standard RI detector. azom.com This array of detectors provides a more thorough characterization, yielding absolute molecular weight, information about the polymer's structure, solution viscosity, and branching, rather than just the relative molecular weight data obtained from a single RI detector. azom.com
The table below illustrates typical data obtained from a GPC analysis for a polysiloxane sample, highlighting the key parameters used to characterize its molecular weight distribution.
| Parameter | Description | Typical Value |
| Mn | Number-average molecular weight | 30,300 g/mol |
| Mw | Weight-average molecular weight | 68,200 g/mol |
| PDI (Mw/Mn) | Polydispersity Index | 2.3 |
Note: The data in this table is representative of a polysiloxane sample as described in research literature and serves as an illustrative example of GPC output. nih.gov
X-ray Diffraction for Solid-State Structural Elucidation of Siloxane Diols
X-ray diffraction, particularly single-crystal X-ray crystallography, is an indispensable tool for the definitive determination of the three-dimensional structure of molecules in the solid state. For siloxane diols, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the material's macroscopic properties.
The Si-O-Si bond angle in siloxanes is a key structural parameter and is notably flexible, typically ranging from 130° to 160°, which is considerably wider than the C-O-C angle in ethers. wikipedia.org This flexibility is a fundamental reason for the unique properties of silicone polymers.
Studies on short-chain siloxane diols reveal the profound influence of hydrogen bonding on their solid-state architecture. The hydroxyl (-OH) groups of these molecules readily form strong intermolecular hydrogen bonds, leading to the formation of well-ordered supramolecular structures. For example, X-ray crystallography has shown that in the solid state, molecules of tetramethyldisiloxane-1,3-diol, (HOMe2Si)2O, are extensively hydrogen-bonded, forming zig-zag double chains. researchgate.net
Research on other disiloxane-1,3-diols has demonstrated the formation of columnar arrays with diameters of 1.21 nm, held together by intermolecular hydrogen bonding. researchgate.net The specific arrangement can depend on the substituents and crystallization conditions. For instance, disiloxane-1,1,3,3-tetraol can form either a columnar or a sheet-like array depending on the conformation (gauche- or anti-) of the molecule in the crystal. researchgate.net In some cases, strong intramolecular hydrogen bonds between a hydroxyl group and a coordinating atom, such as nitrogen, can also be observed. researchgate.netresearchgate.net
The crystallographic data obtained from such studies are highly detailed. For example, the structure of a centrosymmetric disiloxane-1,3-diol was determined to be monoclinic, belonging to the space group P2₁/c, with specific cell parameters. researchgate.net This level of detail is crucial for understanding structure-property relationships and for designing new materials with desired characteristics.
The following table summarizes crystallographic data for a representative siloxane diol, illustrating the type of information generated by single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Compound | A Centrosymmetric Disiloxane-1,3-diol researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (pm) | 980.3(1) |
| b (pm) | 933.9(1) |
| c (pm) | 2177.5(2) |
| β (°) | 99.94(1) |
| Z | 4 |
Note: The data pertains to a specific disiloxane-1,3-diol as reported in the literature and is presented to exemplify the output of X-ray diffraction studies on siloxane diols. researchgate.net
Theoretical and Computational Chemistry of Siloxane Diols
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a important tool for investigating the reaction pathways of silicon-containing compounds. While specific DFT studies on 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol are not extensively documented in publicly accessible literature, the principles from studies on analogous siloxanes and silanols can be applied. DFT calculations are frequently used to explore the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the role of catalysts and the stereoselectivity of reactions. researchgate.netmdpi.com
For siloxane diols, DFT can be employed to model key reactions such as hydrolysis and condensation. Theoretical studies on the hydrolysis of the siloxane bond indicate that the process is significantly influenced by factors like the protonation of the siloxane oxygen, which is a form of acid catalysis, and the assistance of a base to the nucleophile. acs.orgresearchgate.net These calculations help in determining the energy barriers of reaction pathways, thereby predicting the feasibility and kinetics of such reactions. For instance, the dehydrogenation of toluene's methyl group on a silicon surface was found to have an energy barrier of 1.4 eV, indicating it as a likely early decomposition step. cnr.it
DFT studies can also elucidate the impact of substituents on the reactivity of siloxane chains. The electronic and steric effects of the methyl groups in this compound, for example, would be a key area of focus in a computational study.
Computational Modeling of Silanol (B1196071) Condensation Mechanisms
The condensation of silanols to form siloxane bonds is a fundamental process in silicone chemistry. Computational modeling, often using a combination of quantum mechanics (QM) and molecular mechanics (MM), offers a detailed view of these mechanisms. mdpi.com Such models can simulate the step-wise nature of silanol condensation, which involves the formation of siloxane oligomers. researchgate.net
Molecular dynamics simulations can be used to model the polymerization process, tracking the curing degree and heat formation as polymer chains grow. mdpi.com These simulations reveal that the condensation process is influenced by the proximity and orientation of silanol groups. Theoretical studies have confirmed the crucial role of water in lowering the activation energy for condensation by stabilizing transition states through hydrogen bonding and facilitating proton transfer. researchgate.net
In the context of this compound, computational models would likely show that the terminal silanol groups can undergo both intramolecular and intermolecular condensation. The flexibility of the Si-O-Si backbone would play a significant role in the relative rates of these competing pathways.
Theoretical Significance of Acidity and Basicity in Siloxane Diols
The acidity of the silanol (Si-OH) groups and the basicity of the siloxane (Si-O-Si) oxygen atoms are critical to the chemical behavior of siloxane diols. Quantum chemical calculations have shown that the pKa values of silanol groups can vary widely depending on their structural environment and the presence of hydrogen-bonded water clusters. researchgate.net For instance, on silica (B1680970) surfaces, different types of silanol groups exhibit distinct acidities, with pKa values ranging from strongly acidic (around 4.5-5.6) to weakly acidic (around 8.5). nih.govacs.org
The acidity of the terminal Si-OH groups in this compound is a key factor in its condensation chemistry, as deprotonation is often the initial step in base-catalyzed processes. Theoretical calculations can predict these pKa values by modeling the deprotonation energies. researchgate.netresearchgate.net
Conversely, the oxygen atoms in the siloxane backbone exhibit basicity, which increases as the Si-O-Si bond angle decreases. nih.gov This basicity is important in acid-catalyzed reactions, where protonation of a siloxane oxygen can lead to bond cleavage. acs.orgresearchgate.net Theoretical models can quantify the proton affinity of these sites, providing a measure of their basicity.
Electronic Structure Calculations
Electronic structure calculations, often performed using ab initio methods, provide fundamental information about the bonding and electronic properties of molecules like this compound. These calculations can determine molecular geometries, vibrational frequencies, and the nature of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
A key feature of the siloxane bond is its partial double bond character, arising from the interaction between the p-orbitals of oxygen and the d-orbitals of silicon. nih.gov This interaction influences the Si-O bond length and the Si-O-Si bond angle. Quantum chemical calculations have been used to develop force fields for classical molecular dynamics simulations of polysiloxanes, accurately reproducing properties like the Si-O-Si bond linearization energy. acs.org
For this compound, electronic structure calculations would reveal the distribution of electron density, highlighting the polar nature of the Si-O and O-H bonds. This information is crucial for understanding its intermolecular interactions and reactivity.
Interactive Data Table: Theoretical Acidity of Silanol Groups
Below is a representative table of theoretical pKa values for different types of silanol groups, derived from computational studies on silica surfaces, which can provide an analogy for the behavior of the silanol groups in this compound.
| Silanol Type | Environment | Calculated pKa | Reference |
| Out-of-plane silanols | Quartz surface | 5.6 | nih.govacs.org |
| In-plane silanols | Quartz surface | 8.5 | nih.govacs.org |
| Silanols on cyclic trimers | Silica surface | ~5.1 | researchgate.net |
| Vicinal silanols | Silica surface | 2.1 | researchgate.net |
| Convex geminal silanols | Silica surface | 2.9 | researchgate.net |
Role in Sol Gel Process Mechanisms
Intermediate in Sol-Gel Polymerization and Condensation Pathways
In the intricate landscape of sol-gel chemistry, 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol can be understood as a key intermediate species. The sol-gel process fundamentally involves the hydrolysis of precursors to form silanol (B1196071) groups (Si-OH), followed by condensation to form siloxane bonds (Si-O-Si), which build the gel network.
This compound, being a silanol-terminated short-chain siloxane, represents a product of the initial stages of hydrolysis and condensation of smaller dimethylsiloxane units. Its own participation in further polymerization is a critical step in the growth of the polysiloxane network. The two terminal hydroxyl groups are reactive sites that can undergo condensation reactions with other silanols or with unhydrolyzed alkoxy groups of other precursor molecules.
The condensation pathway can proceed via two primary mechanisms:
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
Alcohol Condensation: A silanol group reacts with an alkoxide group, forming a siloxane bond and an alcohol molecule.
The reaction progression can be generalized as follows:
| Step | Reactants | Product | Byproduct |
| Hydrolysis | Monomeric Precursors (e.g., dimethyldiethoxysilane) + Water | Silanols (e.g., dimethylsilanediol) | Alcohol |
| Initial Condensation | Silanols | Short-chain siloxane-diols (e.g., this compound) | Water |
| Further Polymerization | This compound + Other Silanols/Alkoxides | Longer Polysiloxane Chains/Network | Water/Alcohol |
Model Compound for Labile Key Intermediates of the Sol-Gel Process
The study of sol-gel reaction mechanisms is often complicated by the transient and reactive nature of many intermediate species. Short-chain silanols and oligomers can be difficult to isolate and characterize because they rapidly undergo further condensation.
This compound serves as a valuable model compound in this regard. It is a stable, well-defined molecule that represents the kinds of linear, silanol-terminated oligomers that are formed in the early stages of polymerization. Researchers can use this compound as a starting material to study the kinetics and thermodynamics of condensation reactions under various conditions (e.g., different pH, solvent, temperature) without the complicating factor of simultaneous hydrolysis and initial oligomerization.
By studying the condensation behavior of this defined trisiloxane-diol, scientists can infer the behavior of more labile, transient intermediates that are structurally similar. This provides fundamental insights into how factors like chain length and steric hindrance from the methyl groups affect the rate and pathway of network formation.
Influence on Gelation Kinetics and Network Formation
The introduction or in-situ formation of this compound has a direct impact on both the speed of gelation and the architecture of the final gel network.
Network Formation: As a linear, flexible building block, the incorporation of this compound into a sol-gel network influences its final properties.
Porosity: The use of a pre-formed oligomer like this trisiloxane-diol, as opposed to building the network solely from monomers, can lead to a different pore structure in the dried gel (xerogel or aerogel). The size and connectivity of the oligomers can create larger network meshes, potentially leading to higher porosity.
Hydrophobicity: The presence of six methyl groups on the trisiloxane unit imparts a degree of hydrophobicity to the resulting network. This can be a desirable property for applications such as water-repellent coatings.
The table below summarizes the expected influence of this compound on the final gel properties compared to a standard monomeric precursor.
| Property | Influence of this compound |
| Mechanical Flexibility | Increased |
| Brittleness | Decreased |
| Porosity | Potentially Increased |
| Surface Hydrophobicity | Increased |
Emerging Research Avenues and Future Perspectives for 1,1,3,3,5,5 Hexamethyltrisiloxane 1,5 Diol
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol is a key area of ongoing research. Traditional synthesis methods often involve processes that are not environmentally friendly. Therefore, the focus is shifting towards greener and more efficient synthetic pathways.
One promising approach involves the use of biocatalysts, which can facilitate chemical reactions under milder conditions, reducing energy consumption and waste generation. researchgate.net Additionally, researchers are exploring solvent-free reaction conditions and the use of renewable resources to further enhance the sustainability of the synthesis process. rsc.org The goal is to develop synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. mdpi.comresearchgate.net
A method for the directed synthesis of hexamethyltrisiloxanediol from sodium hexamethyltrisiloxanediolate has been proposed, achieving a yield of 90%. researchgate.net Another approach involves the interaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes to produce related cyclotetrasiloxanes, which could potentially be adapted for the synthesis of the target diol. mdpi.com
Table 1: Comparison of Synthetic Approaches for Siloxanediols
| Synthetic Route | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Hydrolysis | Hydrolysis of corresponding chlorosilanes. | Well-established, high yield. | Generates corrosive byproducts (e.g., HCl), requires organic solvents. |
| Catalytic Ring-Opening | Ring-opening polymerization of cyclosiloxanes followed by end-capping. | Good control over molecular weight. | Requires specific catalysts, potential for side reactions. |
| Biocatalytic Synthesis | Use of enzymes to catalyze the formation of siloxane bonds. | Environmentally friendly, mild reaction conditions. | Enzyme stability and cost, lower reaction rates. researchgate.net |
| Solvent-Free Synthesis | Conducting reactions in the absence of solvents. | Reduced waste, simplified purification. | Potential for high viscosity, mass transfer limitations. rsc.org |
Design of Advanced Siloxane-Based Materials with Precisely Controlled Architectures
The di-functional nature of this compound makes it an ideal building block for creating complex polymeric structures with well-defined architectures. acs.org Researchers are utilizing this compound in polymerization reactions to synthesize a variety of advanced materials.
Living polymerization techniques, such as anionic ring-opening polymerization (AROP), offer precise control over the molecular weight and architecture of the resulting polymers. gelest.com This allows for the creation of block copolymers, graft copolymers, and star-shaped polymers with tailored properties. acs.orgresearchgate.net For instance, by combining the siloxane diol with other monomers, it is possible to create amphiphilic copolymers that can self-assemble into micelles or other nanostructures for applications in drug delivery or nanotechnology. acs.org
The ability to control the spatial distribution of functional groups along the polymer backbone is another area of active research. nih.gov This fine-tuning of the polymer architecture can lead to materials with enhanced mechanical, thermal, and surface properties. mcmaster.ca
Exploration of New Catalytic and Biocatalytic Applications
While primarily used as a monomer, the potential catalytic and biocatalytic applications of this compound and its derivatives are being explored. The silanol (B1196071) groups can act as active sites for catalysis, and the flexible siloxane backbone can provide a unique environment for chemical reactions.
One area of interest is the use of this compound as a precursor for the synthesis of supported catalysts. By grafting catalytic metal complexes onto the siloxane backbone, it may be possible to create highly active and recyclable catalysts for a variety of organic transformations. researchgate.net
In the realm of biocatalysis, the biocompatibility of silicones makes them attractive for use in enzyme immobilization and bioreactors. mcmaster.ca The surface of materials derived from this compound could be functionalized to attach enzymes, potentially enhancing their stability and activity.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To better understand and control the synthesis of materials from this compound, researchers are employing advanced in-situ characterization techniques. These methods allow for real-time monitoring of reaction kinetics and structural evolution during polymerization. frontiersin.org
Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are widely used to track the consumption of monomers and the formation of new chemical bonds. sudmed.ru Low-field NMR T2 relaxometry has been used to quantify the curing kinetics of silicone sealants by monitoring the changes in the mobility of polymer chains as the reaction progresses. acs.org
Near-infrared (NIR) spectroscopy is another powerful tool for in-situ monitoring, as it can provide real-time data on the concentrations of reactants and products in a reaction mixture. acs.org Gas chromatography coupled with mass spectrometry (GC-MS) is also utilized for the detection and quantification of siloxanes and their reaction products. nih.goveurofinsus.com These advanced analytical methods provide valuable insights that can be used to optimize reaction conditions and achieve better control over the final material properties. nih.gov
Q & A
Q. What are the established synthetic methodologies for 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol and its derivatives?
The compound is typically synthesized via hydrosilylation reactions. For example, Hu et al. (2021) optimized the synthesis of its derivatives by reacting 1,1,3,3,5,5-hexamethyltrisiloxane (HMTS) with allyl bromide derivatives under inert conditions (80°C, 8–24 hours). Platinum-based catalysts are often employed, with strict control of stoichiometric ratios to minimize side reactions. Reaction yields depend on solvent purity and moisture exclusion .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silicon-oxygen backbone structure and methyl group arrangements.
- GC-MS for detecting volatile impurities.
- Density and refractive index measurements (0.991 g/cm³ and 1.429, respectively) to validate purity against database values .
- Thermogravimetric analysis (TGA) to assess thermal stability up to 218.8°C .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Avoid exposure to heat sources (flash point: 86.1°C) and direct sunlight .
- Use personal protective equipment (PPE) including nitrile gloves and fume hoods during synthesis .
Advanced Research Questions
Q. How do homogeneous versus heterogeneous catalytic systems affect polymerization efficiency with this compound?
Rhodium(I)-NHC complexes show divergent performance:
| Catalyst Type | Yield (%) | Reaction Time | Key Observations |
|---|---|---|---|
| Homogeneous RhCl | 86 | 8 hours | Halide effects reduce activity |
| Heterogenized Rh-MCM-41 | 100 | 5 minutes | Support matrix enhances stability |
| Heterogenized systems improve recyclability and reduce metal leaching, critical for large-scale polymer synthesis . |
Q. What mechanistic insights explain contradictory reports on hydrosilylation reaction yields?
Discrepancies often arise from:
- Moisture sensitivity : Trace water induces premature siloxane cross-linking, altering reaction pathways .
- Catalyst activation : Pre-treatment of Rh complexes (e.g., drying at 120°C under vacuum) significantly impacts activity .
- Co-monomer ratios : Excess alkene components (>1:1.2 siloxane:alkene) favor oligomerization over polymerization .
Q. How does functional group modification influence UV-curing performance in siloxane-based materials?
Derivatives with allyloxy groups (e.g., 3-ethyl-3-methoxyoxetane) exhibit enhanced cross-linking density due to:
- Increased radical scavenging during UV exposure.
- Improved compatibility with acrylate co-monomers. Optimization requires balancing steric hindrance (from methyl groups) and reactivity of pendant functionalities .
Q. What experimental design principles apply to resolving data conflicts in step-growth polymerization studies?
- Controlled variable isolation : Systematically test catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and monomer purity.
- Real-time monitoring : Use in-situ FTIR to track Si-H bond consumption kinetics .
- Statistical validation : Apply factorial design to identify interactions between variables (e.g., temperature/catalyst type) .
Q. Why do siloxane copolymers synthesized with this compound exhibit variable molecular weight distributions?
- Chain-transfer effects : Trace impurities (e.g., alcohols) act as chain terminators.
- Reactor geometry : Poor mixing in batch systems leads to localized stoichiometric imbalances.
- Post-polymerization treatments : Annealing at 80°C for 24 hours homogenizes Mw distributions .
Q. How can researchers mitigate oxidative degradation during long-term storage of siloxane precursors?
Q. What advanced computational methods support the prediction of this compound’s reactivity in novel applications?
- DFT calculations : Model Si-O bond dissociation energies to predict thermal stability.
- Molecular dynamics (MD) : Simulate interactions with co-monomers (e.g., terephthalaldehyde) to optimize copolymer design .
- QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with catalytic hydrosilylation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
